Acetic acid;2-butyl-4-methoxynaphthalen-1-ol

Catalog No.
S12764849
CAS No.
M.F
C17H22O4
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;2-butyl-4-methoxynaphthalen-1-ol

Product Name

Acetic acid;2-butyl-4-methoxynaphthalen-1-ol

IUPAC Name

acetic acid;2-butyl-4-methoxynaphthalen-1-ol

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C15H18O2.C2H4O2/c1-3-4-7-11-10-14(17-2)12-8-5-6-9-13(12)15(11)16;1-2(3)4/h5-6,8-10,16H,3-4,7H2,1-2H3;1H3,(H,3,4)

InChI Key

VODWUNYZTAYMIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)O.CC(=O)O

Acetic acid; 2-butyl-4-methoxynaphthalen-1-ol, also known as 2-hydroxy-2-(4-methoxynaphthalen-1-yl)acetic acid, is a compound characterized by a naphthalene ring substituted with a methoxy group and a hydroxy-acetic acid moiety. This compound exhibits a unique structure that contributes to its distinct chemical properties and biological activities. The presence of the methoxy group at the 4-position of the naphthalene ring enhances its electron-donating ability, influencing its reactivity and interaction with biological targets.

, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The methoxy group can be replaced with other functional groups under appropriate conditions.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reducing agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution reagents: Halogens or nucleophiles like amines.

Major products formed from these reactions include:

  • Oxidation leads to 2-keto-2-(4-methoxynaphthalen-1-yl)acetic acid.
  • Reduction results in 2-hydroxy-2-(4-methoxynaphthalen-1-yl)ethanol.
  • Substitution yields various substituted naphthalene derivatives.

Research indicates that acetic acid; 2-butyl-4-methoxynaphthalen-1-ol possesses potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its mechanism of action may involve binding to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, studies have suggested its potential role in drug development due to its ability to interact with various biological targets.

The synthesis of acetic acid; 2-butyl-4-methoxynaphthalen-1-ol typically involves the reaction of 4-methoxynaphthalene with glyoxylic acid under acidic conditions, often using hydrochloric acid as a catalyst. The reaction is generally conducted at elevated temperatures to facilitate the formation of the product, which can then be isolated through crystallization or extraction techniques. In industrial settings, continuous flow reactors may be employed to enhance yield and control reaction conditions .

This compound finds applications in several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is studied for its antimicrobial and anti-inflammatory properties.
  • Medicine: Investigated for potential use in drug development targeting specific biological pathways.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing dyes and pigments .

Interaction studies have highlighted the compound's ability to bind to various molecular targets. These interactions can lead to modulation of enzyme activity and receptor signaling pathways, which are critical for its biological effects. Further research is ongoing to elucidate the specific pathways involved and the implications for therapeutic applications .

Several compounds share structural similarities with acetic acid; 2-butyl-4-methoxynaphthalen-1-ol. Notable examples include:

Compound NameStructural Features
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acidMethoxy group at the 2-position of the naphthalene ring
2-Hydroxy-2-(6-methoxynaphthalen-1-yl)acetic acidMethoxy group at the 6-position of the naphthalene ring
2-Hydroxy-2-(7-methoxynaphthalen-1-yl)acetic acidMethoxy group at the 7-position of the naphthalene ring

Uniqueness

Acetic acid; 2-butyl-4-methoxynaphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring. This structural feature significantly influences its reactivity and interaction with biological targets, differentiating it from other positional isomers. The methoxy group at the 4-position imparts distinct electronic and steric effects that are not observed in other similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

290.15180918 g/mol

Monoisotopic Mass

290.15180918 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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